

LY-364947: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-364947, also known as HTS 466284, is a potent and selective small molecule inhibitor of the Transforming Growth Factor- β (TGF- β) type-I receptor (TGF- β RI), also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3] As an ATP-competitive inhibitor, **LY-364947** plays a critical role in modulating the TGF- β signaling pathway, which is implicated in a myriad of cellular processes including growth, differentiation, apoptosis, and immune regulation.[4][5][6] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to **LY-364947**, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

LY-364947 is chemically identified as 4-[3-(2-Pyridinyl)-1H-pyrazol-4-yl]-quinoline.[3] Its fundamental properties are summarized in the table below.



Property	Value	Reference	
IUPAC Name	4-[3-(2-pyridinyl)-1H-pyrazol-4- yl]-quinoline	[3]	
Synonyms	HTS 466284, TGF-β RI Kinase Inhibitor	[2][3]	
CAS Number	396129-53-6	[1][3]	
Molecular Formula	C17H12N4	[1][3]	
Molecular Weight	272.30 g/mol	[2][3]	
SMILES String	c1ccc(nc1)-c2n[nH]cc2- c3ccnc4ccccc34	[7]	
InChI Key	IBCXZJCWDGCXQT- UHFFFAOYSA-N	[3]	
Purity	≥98% (HPLC)	[2][8]	
Appearance	White to beige powder	[7]	
Soluble in DMSO (e.g., to 10 mM or 25 mg/ml)		[1][2]	
Storage	Store lyophilized powder at room temperature. Once in solution, store at -20°C.	[1][2]	

Pharmacological Properties and Mechanism of Action

LY-364947 exerts its biological effects by selectively inhibiting the kinase activity of TGF- β RI (ALK5).[1][8] This inhibition prevents the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3, thereby blocking the canonical TGF- β signaling pathway.[5][6][9] The transforming growth factor- β (TGF- β) signaling pathway plays a crucial role in a wide range of cellular functions.[6] TGF- β ligands initiate signaling by binding to and bringing together TGF- β type I and type II receptors, which are both serine/threonine kinases.[10]



The inhibitory concentrations of **LY-364947** against various kinases are detailed in the following table:

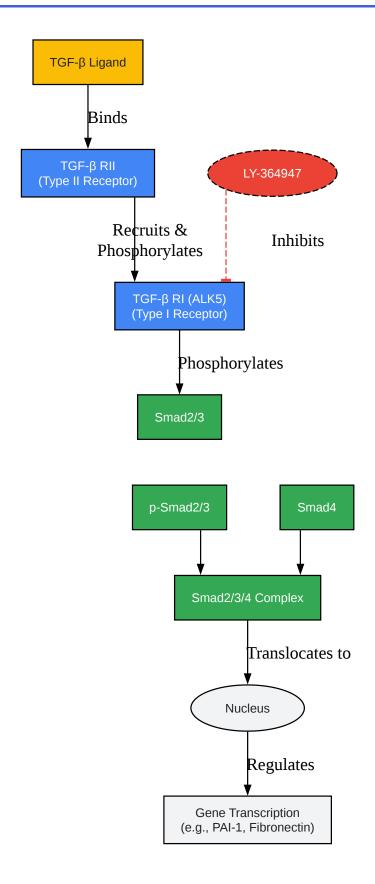
Target	IC50	Reference
TGF-β RI (ALK5)	59 nM	[1][2][4]
TGF-β RII	400 nM	[1][2][3]
p38 MAPK	740 nM	[3][8]
Mixed Lineage Kinase-7 (MLK-7)	1400 nM (1.4 μM)	[1][2][8]

The selectivity of **LY-364947** for TGF- β RI over TGF- β RII is approximately 7-fold.[4]

Signaling Pathway

The canonical TGF- β signaling pathway, and the point of inhibition by **LY-364947**, is illustrated in the diagram below.





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Diagram of the canonical TGF-β signaling pathway and inhibition by **LY-364947**.



Key Experimental Protocols In Vitro Kinase Assay (Filter-Binding Assay)

This protocol is designed to determine the IC₅₀ of LY-364947 against TGF-β RI kinase.

Methodology:

- Prepare reaction mixtures in a total volume of 40 μL containing 50 mM HEPES (pH 7.5), 1
 mM NaF, 200 μM of a peptide substrate (e.g., pKSmad3(-3)), and 50 μM ATP.[9]
- Add varying concentrations of LY-364947 (e.g., a serial dilution from 1600 nM to 0 nM).[9]
- Initiate the kinase reaction by adding the TGF-β RI enzyme.
- Incubate the reaction at 30°C for 30 minutes.
- Stop the reaction and spot the mixture onto filter paper.
- Wash the filter paper to remove unincorporated ATP.
- Quantify the incorporated radiolabeled phosphate using a scintillation counter to determine the kinase activity.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Phospho-Smad2/3 Western Blot Analysis

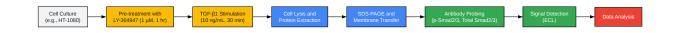
This protocol assesses the ability of **LY-364947** to inhibit TGF- β -induced Smad2/3 phosphorylation in cells.

Methodology:

- Culture cells (e.g., HT-1080) to a suitable confluency.
- Pre-treat the cells with **LY-364947** (e.g., 1 μM) for 1 hour.[2]
- Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30 minutes.



- Lyse the cells and collect the protein extracts.
- Determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and probe with a primary antibody against Phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425).[2]
- Probe with a primary antibody for total Smad2/3 as a loading control.
- Incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.



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Workflow for Western Blot analysis of p-Smad2/3 inhibition.

In Vivo Tumor Xenograft Studies

This protocol details a general approach for evaluating the in vivo efficacy of **LY-364947** in a mouse tumor model.

Methodology:

- Subcutaneously inject tumor cells (e.g., 4 x 10⁵ MC38 colon adenocarcinoma cells) into immunocompetent mice (e.g., C57BL/6).[11]
- Allow tumors to establish and reach a palpable size.
- Prepare LY-364947 for injection. For example, dissolve in DMSO and then dilute with PBS.
 [4]



- Administer LY-364947 via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 10 mg/kg on specific days).[12]
- Monitor tumor growth by measuring tumor dimensions with calipers and calculate tumor volume.[13]
- At the end of the study, sacrifice the animals and harvest tumors for further analysis (e.g., immunohistochemistry for p-Smad2).[11]

Summary of In Vitro and In Vivo Effects

LY-364947 has been shown to have a variety of effects in both cell culture and animal models.

In Vitro Data



Cell Line	Concentration	Incubation Time	Effect	Reference
Mink Lung (Mv1Lu)	IC ₅₀ = 0.04 μM (40 nM)	-	Inhibition of TGF- β induced transcriptional activation	[9]
Mouse Fibroblasts (NIH 3T3)	IC50 = 89 nM	-	Inhibition of TGF- β-induced cell growth	[1]
Human Breast Cancer (MDA- MB-231)	-	-	Suppression of invasion in a Matrigel assay	[1][8]
NMuMg Cells	IC50 = 135 nM	-	Inhibition of in vivo Smad2 phosphorylation	[4][9]
NMuMg Cells	2 μΜ	-	Prevention of TGF-β-induced epithelial-mesenchymal transition (EMT)	[4][9]
Human Dermal Lymphatic Microvascular Endothelial Cells (HDLECs)	3 μΜ	24 hours	Induction of Prox1 and LYVE- 1 expression	[4][5]
Chronic Myeloid Leukemia (CML) Initiating Cells	< 20 μΜ	-	Suppression of colony-forming ability	[4][9]

In Vivo Data



Animal Model	Dosage	Route	Effect	Reference
Mouse Model of Chronic Peritonitis	1 mg/kg	i.p.	Acceleration of lymphangiogene sis	[4]
BxPC3 Pancreatic Adenocarcinoma Xenograft	1 mg/kg	i.p.	Increased LYVE- 1-positive areas in tumor tissues	[4][9]
CML-affected Mice	25 mg/kg	-	Increased p-Akt and decreased nuclear Foxo3a in leukemia- initiating cells	[4]
Mouse Model of Acute Liver Injury (CCI4 induced)	5 mg/kg	i.p.	Enhanced liver regeneration and improved liver function	[5]
Rat Model of Retinal Degeneration (NMDA induced)	50 nM	Intravitreal injection	Prevention of capillary degeneration and retinal vascular damage	[5]
MC38 Colon Adenocarcinoma Tumor Model	10 mg/kg	i.p.	In combination with anti-PD-L1, improved long- term survival and increased CD8+ T cell influx	[11][12][14]

Conclusion

LY-364947 is a valuable research tool for investigating the roles of the TGF- β signaling pathway in various biological and pathological processes. Its selectivity and potency make it a



suitable compound for both in vitro and in vivo studies aimed at understanding and potentially targeting TGF-β-mediated effects in diseases such as cancer and fibrosis. The experimental protocols and data presented in this guide offer a foundation for researchers to design and execute their studies involving this important inhibitor.

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